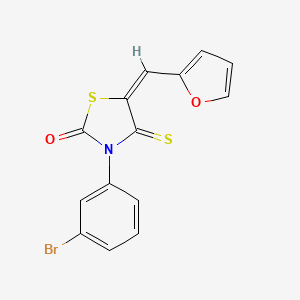
(E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one is a chemical compound that belongs to the thiazolidinone family. It is a synthetic molecule with a thiazolidinone core structure, which has been found to exhibit various biological activities. The compound has been extensively studied for its potential use in medicinal chemistry and drug development.
Mecanismo De Acción
The exact mechanism of action of (E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by modulating various signaling pathways. The compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has been found to modulate various signaling pathways, including the NF-κB and Akt/mTOR signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized using standard organic chemistry techniques. The compound has been extensively studied for its potential use in medicinal chemistry and drug development. However, the compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. The compound also has limited stability, which can make it difficult to store and handle.
Direcciones Futuras
There are several future directions for research on (E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one. One potential direction is to further investigate the mechanism of action of the compound. This could involve studying the compound's effects on other signaling pathways and cellular processes. Another potential direction is to explore the compound's potential use in drug development. This could involve synthesizing analogs of the compound and testing their biological activity. Additionally, the compound could be further studied for its potential use in treating other diseases, such as infectious diseases and autoimmune disorders.
Métodos De Síntesis
The synthesis of (E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one is a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of furan-2-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with bromoacetophenone to form the desired intermediate. The final step involves the reaction of the intermediate with 2-mercaptoacetic acid to form the target compound.
Aplicaciones Científicas De Investigación
The compound has been found to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties. It has been extensively studied for its potential use in medicinal chemistry and drug development. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(5E)-3-(3-bromophenyl)-5-(furan-2-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S2/c15-9-3-1-4-10(7-9)16-13(19)12(20-14(16)17)8-11-5-2-6-18-11/h1-8H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYLIRGNPYGOOP-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=S)C(=CC3=CC=CO3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=S)/C(=C\C3=CC=CO3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


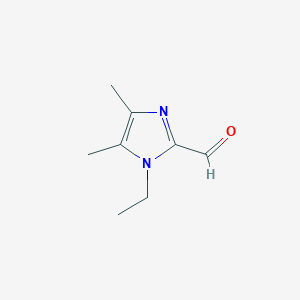
![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2634366.png)
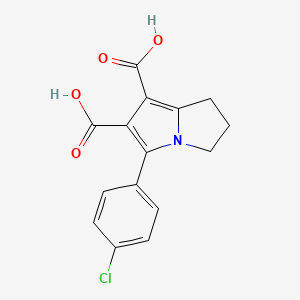
![Methyl 2-chloro-5-{[1-(methoxycarbonyl)cyclohexyl]sulfamoyl}pyridine-3-carboxylate](/img/structure/B2634369.png)
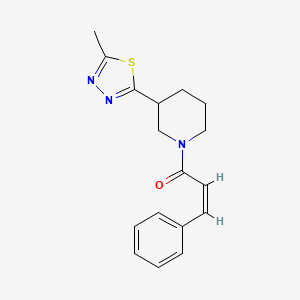

![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
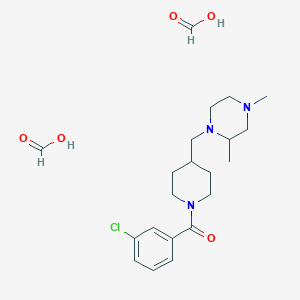


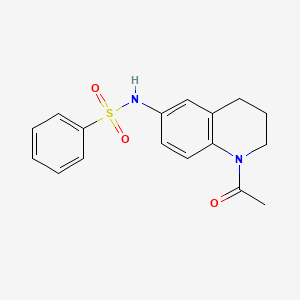
![2-[(6-Chloropyridin-3-yl)oxy]acetonitrile](/img/structure/B2634382.png)